2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
CAS No. |
361543-98-8 |
|---|---|
Molecular Formula |
C13H8N2O5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8N2O5/c16-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)15(19)20/h1-8H |
InChI Key |
GKSLJDFYTQKKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reagents : Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
- Temperature : Typically conducted at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
- Yield : The nitration step generally yields a mixture of products, with 2-nitrobiphenyl and 4-nitrobiphenyl being the primary products.
Example Procedure
A typical procedure for nitrating biphenyl might involve:
- Mixing biphenyl with concentrated sulfuric acid in a cooled flask.
- Slowly adding concentrated nitric acid while maintaining the temperature below 5°C.
- Stirring the mixture for several hours.
- Quenching the reaction with ice water and extracting the organic layer.
Formylation Reaction
Following nitration, the next step is to introduce the aldehyde group via formylation. This can be achieved using methods such as the Vilsmeier-Haack reaction or other formylating agents.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a popular method for introducing aldehyde groups into aromatic compounds. The general procedure includes:
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- Conditions : The reaction is typically carried out at elevated temperatures (around 80°C).
Example Procedure
- Dissolve the nitrated biphenyl derivative in DMF.
- Add phosphorus oxychloride dropwise while stirring.
- Heat the mixture to 80°C for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Summary of Yields and Characterization
The overall yield from these reactions can vary based on conditions but typically ranges from 50% to 90% depending on purification methods employed.
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Electrophilic Aromatic Substitution | 60-80% | Mixture of ortho and para products |
| Formylation | Vilsmeier-Haack | 70-90% | Requires careful temperature control |
| Overall Synthesis Yield | Combined Steps | 50-70% | Dependent on purification efficiency |
Characterization Techniques
Characterization of 2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde can be performed using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm chemical structure and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under mild conditions.
Major Products
Reduction: The major product is the corresponding diamine derivative.
Substitution: Products vary depending on the nucleophile used but typically involve the replacement of one or both nitro groups.
Scientific Research Applications
2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups act as strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
Electronic and Spectroscopic Properties
- Parent compound : Exhibits a carbonyl n→π* transition near 330 nm in UV-Vis spectra .
- Nitro-substituted analogs : Expected to show red-shifted absorption due to enhanced conjugation and electron withdrawal.
- Pyridin-2-yloxy derivatives (e.g., 1d, 1e) : Display absorptions at 312–321 nm, influenced by substituent position relative to the carbonyl .
Data Tables
Table 1: Comparison of Key Biphenylcarbaldehyde Derivatives
Table 2: Electronic Effects of Substituents
| Substituent Type | Example Compound | UV-Vis Absorption (nm) | Reactivity Trend |
|---|---|---|---|
| Electron-withdrawing (NO₂) | Hypothetical 2',4'-NO₂ | ~340–350 (predicted) | Reduced nucleophilicity |
| Electron-donating (OCH₃) | 2'-Methoxy derivative | ~320–330 | Enhanced stability |
| Halogen (F) | 2'-Fluoro derivative | 312–321 | Directed functionalization |
Biological Activity
2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde features a biphenyl core with two nitro groups and an aldehyde functional group. This configuration is believed to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
- Antitumor Properties : Preliminary studies suggest potential in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : There are indications of its role in modulating inflammatory responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde against common pathogens. The results are summarized in the table below:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15.0 | 50 µg/mL |
| Escherichia coli | 12.5 | 75 µg/mL |
| Candida albicans | 14.0 | 60 µg/mL |
These findings indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
Research into the antitumor effects of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde revealed its potential to inhibit the growth of cancer cell lines. The following table summarizes the results from various studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 18 | Cell cycle arrest |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation.
The biological activity of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde is hypothesized to be linked to its ability to interact with cellular targets involved in key pathways:
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups may enhance oxidative stress in cells, contributing to its antitumor effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth and microbial survival.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Tumor Growth Inhibition : Mice treated with varying doses of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde showed a significant reduction in tumor size compared to controls.
- Antimicrobial Efficacy in Animal Models : In a model infected with Staphylococcus aureus, administration of the compound resulted in improved survival rates and reduced bacterial load.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
